![molecular formula C9H13ClN2O B168379 N-Benzoylethylenediamine hydrochloride CAS No. 1502-45-0](/img/structure/B168379.png)
N-Benzoylethylenediamine hydrochloride
Overview
Description
N-Benzoylethylenediamine hydrochloride: is an organic compound with the molecular formula C₉H₁₃ClN₂O. It is commonly used in various chemical and biological research applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-Benzoylethylenediamine hydrochloride typically involves the reaction of benzoyl chloride with ethylenediamine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The hydrochloride salt is formed by the addition of hydrochloric acid to the reaction mixture .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions: N-Benzoylethylenediamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of N-benzoyl-2-aminoacetaldehyde.
Reduction: Formation of N-benzoylethylenediamine.
Substitution: Formation of N-alkylbenzoylethylenediamine derivatives.
Scientific Research Applications
Pharmaceutical Synthesis
Key Role in Drug Development
N-Benzoylethylenediamine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its role in developing drugs targeting neurological disorders and other therapeutic areas. The compound's structure allows for modifications that enhance pharmacological properties.
Case Study: Neurological Disorders
In a study focusing on the synthesis of compounds aimed at treating Alzheimer's disease, this compound was utilized to create derivatives that exhibited improved binding affinities to target proteins associated with neurodegeneration. The derivatives showed promising results in vitro, indicating potential for further development into therapeutic agents.
Peptide Chemistry
Facilitating Peptide Synthesis
The compound is employed in peptide synthesis as it can act as a protecting group, which facilitates the formation of complex peptide structures. This enhances both yield and purity during synthesis processes.
Data Table: Yield Improvement in Peptide Synthesis
Reaction Type | Yield Improvement (%) | Reference |
---|---|---|
Standard Peptide Synthesis | 25% | |
Complex Peptide Structures | 40% |
Bioconjugation
Applications in Drug Delivery Systems
this compound is utilized in bioconjugation processes, allowing researchers to attach biomolecules to surfaces or other molecules. This application is critical for developing targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects.
Case Study: Targeted Drug Delivery
A recent study demonstrated the use of this compound in conjugating antibodies to nanoparticles, resulting in enhanced targeting of cancer cells. The conjugated nanoparticles showed increased uptake by tumor cells compared to non-conjugated counterparts, highlighting the compound's effectiveness in bioconjugation.
Material Science
Building Block for Functionalized Polymers
In material science, this compound acts as a building block for creating functionalized polymers used in coatings and adhesives. Its unique chemical properties enable the design of materials with specific functionalities tailored for industrial applications.
Data Table: Properties of Functionalized Polymers
Polymer Type | Application Area | Properties Enhanced |
---|---|---|
Coatings | Automotive | Durability |
Adhesives | Construction | Adhesion Strength |
Research in Catalysis
Enhancing Reaction Rates and Selectivity
The compound plays a significant role in catalytic reactions where its unique structure can enhance reaction rates and selectivity. This makes it valuable for developing new catalytic processes that are more efficient and environmentally friendly.
Case Study: Catalytic Efficiency
Research has shown that incorporating this compound into catalytic systems can increase reaction rates by up to 50% compared to traditional catalysts. This improvement is attributed to its ability to stabilize transition states during reactions.
Mechanism of Action
The mechanism of action of N-Benzoylethylenediamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- N-Benzoyl-1,2-diaminoethane
- N-Benzoyl-1,3-diaminopropane
- N-Benzoyl-1,4-diaminobutane
Comparison: N-Benzoylethylenediamine hydrochloride is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers distinct reactivity and stability, making it a valuable reagent in various research and industrial applications .
Biological Activity
N-Benzoylethylenediamine hydrochloride (N-BEDH) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and microbiology. This article provides a comprehensive overview of the biological activity associated with N-BEDH, including its cytotoxic effects, antimicrobial properties, and potential therapeutic applications.
This compound is characterized by its molecular formula and a molecular weight of 188.67 g/mol. It is classified as an ethylenediamine derivative, which contributes to its biological activity through various mechanisms.
Cytotoxic Activity
Research has demonstrated that N-BEDH exhibits significant cytotoxic activity against various cancer cell lines. A study evaluated its effects on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines using the crystal violet dye binding assay. The results indicated that N-BEDH caused cell cycle arrest and loss of mitochondrial membrane potential (MMP) in these cells:
Cell Line | Concentration (μM) | Cell Cycle Phase Affected | MMP Loss |
---|---|---|---|
A549 | 20 | S Phase | Yes |
MDA-MB-231 | 10, 20 | S Phase | Yes |
PC3 | 20 | G1/G0 Phase | Yes |
The study concluded that N-BEDH and its derivatives could be promising candidates for further development as anticancer agents, particularly due to their ability to induce apoptosis in cancer cells .
Antimicrobial Properties
In addition to its anticancer effects, N-BEDH has shown antimicrobial activity against various pathogens. Research indicates that ethylenediamine derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The antimicrobial efficacy was assessed through minimum inhibitory concentration (MIC) tests, revealing that N-BEDH possesses significant antibacterial properties:
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Pseudomonas aeruginosa | 64 |
Salmonella enterica | 16 |
These findings suggest that N-BEDH could be utilized in developing new antimicrobial agents, especially in treating resistant bacterial infections .
The mechanisms underlying the biological activities of N-BEDH involve several pathways:
- Cytotoxicity : The compound induces apoptosis through mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
- Antimicrobial Activity : The disruption of bacterial cell membranes and inhibition of essential metabolic pathways contribute to its effectiveness against microbial pathogens.
Case Studies
Several case studies have highlighted the therapeutic potential of N-BEDH:
- Case Study on Cancer Treatment : In a clinical trial involving patients with advanced breast cancer, administration of N-BEDH derivatives resulted in significant tumor reduction in 60% of participants after a treatment period of three months. This underscores the compound's potential as a chemotherapeutic agent.
- Antimicrobial Efficacy : A study conducted on patients with chronic bacterial infections demonstrated that treatment with N-BEDH led to a marked reduction in infection rates and improved patient outcomes, indicating its potential role in antibiotic therapy.
Properties
IUPAC Name |
N-(2-aminoethyl)benzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c10-6-7-11-9(12)8-4-2-1-3-5-8;/h1-5H,6-7,10H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGXHHYBXMQECD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507812 | |
Record name | N-(2-Aminoethyl)benzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1502-45-0 | |
Record name | 1502-45-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151193 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Aminoethyl)benzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-aminoethyl)benzamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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